Estriol Trisulfate Trisodium Salt

Vue d'ensemble

Description

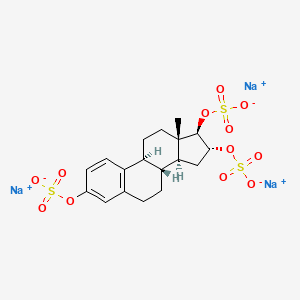

Estriol Trisulfate Trisodium Salt is a chemical compound with the molecular formula C18H21Na3O12S3 and a molecular weight of 594.52 g/mol . It is a trisodium salt of estriol trisulfate, a derivative of estriol, which is one of the three major estrogens produced in the human body. Estriol is primarily produced during pregnancy by the placenta and is considered a weak estrogen compared to estradiol and estrone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Estriol Trisulfate Trisodium Salt involves the sulfonation of estriol. The process typically includes the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide. The reaction conditions must be carefully controlled to avoid over-sulfonation or degradation of the estriol molecule. The resulting estriol trisulfate is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications for research and commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Estriol Trisulfate Trisodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups, regenerating estriol.

Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Estriol and its hydroxyl derivatives.

Substitution: Various substituted estriol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis:

Estriol Trisulfate Trisodium Salt serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The sulfate groups enhance its solubility, making it an effective reagent in laboratory settings.

Analytical Chemistry:

The compound is utilized as a standard in analytical chemistry for the quantification of estrogenic compounds. Its stability and solubility facilitate accurate measurements in various assays.

Biological Applications

Hormone Regulation Studies:

this compound is employed in research related to estrogen metabolism and hormone regulation. Its interaction with estrogen receptors (ERα and ERβ) has been studied to understand its physiological effects better.

Case Study - Urinary Tract Infections:

A controlled trial demonstrated that intravaginal administration of estriol significantly reduced the incidence of recurrent urinary tract infections in postmenopausal women. The study showed a decrease from 5.9 episodes per patient-year in the placebo group to 0.5 episodes in the estriol group (P < 0.001). The treatment also restored beneficial vaginal flora, indicating its potential role in modifying vaginal microbiota .

Medical Applications

Hormone Replacement Therapy:

this compound is investigated for its potential therapeutic effects in hormone replacement therapy (HRT). Its ability to modulate estrogen-responsive genes makes it a candidate for alleviating menopausal symptoms and improving quality of life in postmenopausal women.

Case Study - Hormonal Treatments:

Research indicates that estriol's sulfate derivatives may offer advantages over other estrogen forms due to their enhanced solubility and stability, potentially leading to more effective HRT formulations .

Industrial Applications

Pharmaceutical Development:

The compound is utilized in the pharmaceutical industry for developing new drugs targeting estrogen-related conditions. Its properties make it suitable for quality control processes within pharmaceutical manufacturing.

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Organic Chemistry | Reagent | Facilitates various chemical reactions |

| Analytical Chemistry | Standard | Accurate quantification of estrogens |

| Medicine | HRT | Alleviation of menopausal symptoms |

| Biological Research | Hormone studies | Insights into estrogen metabolism |

Mécanisme D'action

Estriol Trisulfate Trisodium Salt exerts its effects primarily through its interaction with estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The sulfate groups enhance its solubility and stability, allowing for more controlled delivery and prolonged action in biological systems .

Comparaison Avec Des Composés Similaires

Estriol Trisulfate Trisodium Salt is unique due to its trisulfate groups, which distinguish it from other estrogen derivatives. Similar compounds include:

Estriol: The parent compound, a natural estrogen with weaker activity compared to estradiol and estrone.

Estradiol Sulfate: A sulfate derivative of estradiol, used in hormone replacement therapy.

Estrone Sulfate: Another sulfate derivative, commonly found in conjugated estrogen formulations.

This compound offers unique advantages in terms of solubility and stability, making it a valuable compound for research and therapeutic applications.

Activité Biologique

Estriol Trisulfate Trisodium Salt (ETTS) is a synthetic compound derived from estriol, a naturally occurring estrogen. This compound is characterized by the presence of three sulfate groups, which significantly enhance its water solubility and alter its biological activity. This article provides an in-depth exploration of the biological activity of ETTS, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₄O₉S₃Na₃

- Molecular Weight : 594.5 g/mol

- CAS Number : 100940-55-4

The three sulfate groups of ETTS increase its solubility but also reduce its biological activity due to steric hindrance in receptor interactions. This modification plays a crucial role in its application as a research standard and in studying estrogen metabolism.

ETTS primarily interacts with estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding to these receptors, ETTS modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The sulfate groups enhance solubility and stability, allowing for controlled delivery and prolonged action in biological systems.

Estrogenic Activity

Research indicates that ETTS exhibits weaker estrogenic activity compared to its parent compound estriol. The presence of sulfate groups alters the affinity for estrogen receptors, which may limit its effectiveness in certain biological contexts. However, it remains a valuable tool for studying estrogen metabolism and the pharmacokinetics of conjugated estrogens.

Pharmacological Applications

ETTS is investigated for potential therapeutic effects in hormone replacement therapy (HRT) and other estrogen-related treatments. Its unique properties make it suitable for applications such as:

- Hormone Replacement Therapy : Evaluating the efficacy of ETTS in alleviating menopausal symptoms.

- Analytical Chemistry : Serving as a standard in assays measuring estriol levels in biological samples.

- Research on Estrogen Metabolism : Understanding how sulfation affects the metabolism and elimination of estrogens from the body.

Comparative Analysis with Similar Compounds

The following table compares ETTS with other related estrogenic compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Estriol | C₁₈H₂₄O₃ | Natural estrogen; higher biological activity |

| Estradiol | C₁₈H₂₄O₂ | Potent natural estrogen; widely studied |

| Beta Estradiol 3-sulfate sodium salt | C₁₈H₂₃NaO₇S | Sulfated form of beta estradiol; similar activity |

| Estrone | C₁₈H₂₄O₂ | Another natural estrogen; less active than estradiol |

| Estrone sulfate | C₁₈H₂₃NaO₅S | Important in metabolism studies |

ETTS is distinguished by its three sulfate groups, enhancing solubility while modifying receptor interaction dynamics. This structural feature is crucial for its application as a research standard.

Case Studies and Research Findings

Several studies have explored the biological effects and applications of ETTS:

- Hormonal Regulation Studies : Research has shown that ETTS can influence gene expression related to hormone regulation, although its efficacy may be lower than that of non-sulfated estrogens.

- Metabolism Studies : Investigations into how ETTS is processed by the body reveal insights into the role of sulfation in drug metabolism and the elimination processes for estrogens.

- Therapeutic Potential : Case studies are ongoing to evaluate the effectiveness of ETTS in HRT protocols, particularly concerning patient responses and side effects compared to traditional therapies.

Propriétés

IUPAC Name |

trisodium;[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S3.3Na/c1-18-7-6-13-12-5-3-11(28-31(19,20)21)8-10(12)2-4-14(13)15(18)9-16(29-32(22,23)24)17(18)30-33(25,26)27;;;/h3,5,8,13-17H,2,4,6-7,9H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t13-,14-,15+,16-,17+,18+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUPNXAJMLSZES-NXOIHXQRSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Na3O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747733 | |

| Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-55-4 | |

| Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol trisulfate trisodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.